molecular formula C9H7F3N2O B11814781 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile

3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile

Cat. No.: B11814781
M. Wt: 216.16 g/mol
InChI Key: UTQOHHMAZBGUOF-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol . It is a heterocyclic compound that contains a pyridine ring substituted with a trifluoroethoxy group and a nitrile group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile involves the reaction of 5-hydroxy-3-methylpicolinonitrile with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of cesium carbonate as a base. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature. The resulting suspension is stirred overnight, diluted with water, and extracted with ethyl acetate. The organic layer is washed with lithium chloride solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cesium Carbonate: Used as a base in substitution reactions.

    N,N-Dimethylformamide (DMF): Used as a solvent in various reactions.

    Ethyl Acetate: Used for extraction and purification.

Major Products Formed

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile involves its interaction with molecular targets and pathways in biological systems. The trifluoroethoxy group and nitrile group contribute to its reactivity and ability to form stable complexes with various biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(2,2,2-trifluoroethoxy)picolinic Acid: A derivative formed by hydrolysis of the nitrile group.

    2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: A related compound with a similar structure.

Uniqueness

3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its reactivity and stability, making it a valuable building block in organic synthesis and various research applications .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

3-methyl-5-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C9H7F3N2O/c1-6-2-7(4-14-8(6)3-13)15-5-9(10,11)12/h2,4H,5H2,1H3

InChI Key

UTQOHHMAZBGUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C#N)OCC(F)(F)F

Origin of Product

United States

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